molecular formula C11H21Cl B15261036 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane

Cat. No.: B15261036
M. Wt: 188.74 g/mol
InChI Key: LDEUMRDAMZFDFT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane is an organic compound that belongs to the class of cyclopentanes. This compound features a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutan-2-yl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can be achieved through various organic reactions. One possible route involves the alkylation of cyclopentane with 3-methylbutan-2-yl chloride in the presence of a strong base such as sodium hydride. The resulting intermediate can then be chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures must be in place to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ammonia, thiolates; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or acidic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.

Biology and Medicine

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane would depend on its specific application. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, if applicable, the compound might interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopentane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered and potentially more reactive in substitution reactions.

    1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopentane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.

Uniqueness

1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane is unique due to the presence of both the chloromethyl and 3-methylbutan-2-yl groups. This combination of substituents can influence the compound’s steric and electronic properties, making it distinct from other cyclopentane derivatives.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylbutan-2-yl)cyclopentane

InChI

InChI=1S/C11H21Cl/c1-9(2)10(3)11(8-12)6-4-5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

LDEUMRDAMZFDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCCC1)CCl

Origin of Product

United States

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